Cas no 2228134-53-8 (tert-butyl N-5-(5-amino-1-methyl-1H-pyrazol-3-yl)pyrimidin-2-ylcarbamate)
tert-butyl N-5-(5-amino-1-methyl-1H-pyrazol-3-yl)pyrimidin-2-ylcarbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-5-(5-amino-1-methyl-1H-pyrazol-3-yl)pyrimidin-2-ylcarbamate
- 2228134-53-8
- tert-butyl N-[5-(5-amino-1-methyl-1H-pyrazol-3-yl)pyrimidin-2-yl]carbamate
- EN300-1882781
-
- Inchi: 1S/C13H18N6O2/c1-13(2,3)21-12(20)17-11-15-6-8(7-16-11)9-5-10(14)19(4)18-9/h5-7H,14H2,1-4H3,(H,15,16,17,20)
- InChI Key: MUTHIXSGXQRQRW-UHFFFAOYSA-N
- SMILES: O(C(NC1N=CC(=CN=1)C1C=C(N)N(C)N=1)=O)C(C)(C)C
Computed Properties
- Exact Mass: 290.14912384g/mol
- Monoisotopic Mass: 290.14912384g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 364
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 108Ų
tert-butyl N-5-(5-amino-1-methyl-1H-pyrazol-3-yl)pyrimidin-2-ylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1882781-0.05g |
tert-butyl N-[5-(5-amino-1-methyl-1H-pyrazol-3-yl)pyrimidin-2-yl]carbamate |
2228134-53-8 | 0.05g |
$1091.0 | 2023-09-18 | ||
| Enamine | EN300-1882781-0.1g |
tert-butyl N-[5-(5-amino-1-methyl-1H-pyrazol-3-yl)pyrimidin-2-yl]carbamate |
2228134-53-8 | 0.1g |
$1144.0 | 2023-09-18 | ||
| Enamine | EN300-1882781-0.25g |
tert-butyl N-[5-(5-amino-1-methyl-1H-pyrazol-3-yl)pyrimidin-2-yl]carbamate |
2228134-53-8 | 0.25g |
$1196.0 | 2023-09-18 | ||
| Enamine | EN300-1882781-0.5g |
tert-butyl N-[5-(5-amino-1-methyl-1H-pyrazol-3-yl)pyrimidin-2-yl]carbamate |
2228134-53-8 | 0.5g |
$1247.0 | 2023-09-18 | ||
| Enamine | EN300-1882781-1.0g |
tert-butyl N-[5-(5-amino-1-methyl-1H-pyrazol-3-yl)pyrimidin-2-yl]carbamate |
2228134-53-8 | 1g |
$1299.0 | 2023-06-02 | ||
| Enamine | EN300-1882781-2.5g |
tert-butyl N-[5-(5-amino-1-methyl-1H-pyrazol-3-yl)pyrimidin-2-yl]carbamate |
2228134-53-8 | 2.5g |
$2548.0 | 2023-09-18 | ||
| Enamine | EN300-1882781-5.0g |
tert-butyl N-[5-(5-amino-1-methyl-1H-pyrazol-3-yl)pyrimidin-2-yl]carbamate |
2228134-53-8 | 5g |
$3770.0 | 2023-06-02 | ||
| Enamine | EN300-1882781-10.0g |
tert-butyl N-[5-(5-amino-1-methyl-1H-pyrazol-3-yl)pyrimidin-2-yl]carbamate |
2228134-53-8 | 10g |
$5590.0 | 2023-06-02 | ||
| Enamine | EN300-1882781-1g |
tert-butyl N-[5-(5-amino-1-methyl-1H-pyrazol-3-yl)pyrimidin-2-yl]carbamate |
2228134-53-8 | 1g |
$1299.0 | 2023-09-18 | ||
| Enamine | EN300-1882781-5g |
tert-butyl N-[5-(5-amino-1-methyl-1H-pyrazol-3-yl)pyrimidin-2-yl]carbamate |
2228134-53-8 | 5g |
$3770.0 | 2023-09-18 |
tert-butyl N-5-(5-amino-1-methyl-1H-pyrazol-3-yl)pyrimidin-2-ylcarbamate Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on tert-butyl N-5-(5-amino-1-methyl-1H-pyrazol-3-yl)pyrimidin-2-ylcarbamate
tert-butyl N-5-(5-amino-1-methyl-1H-pyrazol-3-yl)pyrimidin-2-ylcarbamate: A Comprehensive Overview
The compound tert-butyl N-5-(5-amino-1-methyl-1H-pyrazol-3-yl)pyrimidin-2-ylcarbamate (CAS No. 2228134-53-8) is a complex organic molecule with significant potential in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines a pyrimidine ring system with a pyrazole moiety and a tert-butyl group. The presence of these functional groups imparts versatile chemical properties, making it a subject of interest for researchers and industry professionals alike.
Recent studies have highlighted the importance of tert-butyl N-carbamate derivatives in drug discovery. The pyrimidine ring, a key structural component of this compound, is known for its ability to form hydrogen bonds and interact with biological targets such as enzymes and receptors. This property makes it a valuable scaffold in the development of new therapeutic agents. For instance, researchers have explored the potential of this compound as an inhibitor of kinase enzymes, which are critical in cellular signaling pathways and are often targeted in cancer treatment.
The pyrazole moiety within the molecule adds another layer of complexity and functionality. Pyrazole rings are known for their stability and ability to participate in various chemical reactions, including cyclization and substitution reactions. This makes the compound highly versatile in synthetic chemistry applications. Recent advancements in asymmetric synthesis techniques have enabled the precise control of stereochemistry in such molecules, further enhancing their utility in drug design.
One of the most promising applications of tert-butyl N-carbamate derivatives lies in their potential as agrochemicals. The compound's ability to inhibit specific enzymes involved in plant growth regulation has led to its investigation as a candidate for herbicides or plant growth regulators. Field trials have shown that this compound can effectively target weeds without causing significant harm to crops, making it a sustainable alternative to traditional chemical pesticides.
In addition to its biological applications, the compound has also garnered attention in materials science. The tert-butyl group provides steric bulk, which can influence the physical properties of materials such as polymers or coatings. Researchers have explored the use of this compound as a building block for creating advanced materials with tailored mechanical and thermal properties.
From a synthetic standpoint, the preparation of tert-butyl N-carbamate derivatives has been optimized through green chemistry approaches. Traditional methods often involved hazardous reagents and multiple steps, but recent innovations have introduced more efficient and environmentally friendly protocols. For example, microwave-assisted synthesis has been employed to accelerate reaction times while reducing energy consumption.
Looking ahead, the future of tert-butyl N-carbamate derivatives seems bright. Ongoing research is focused on understanding its pharmacokinetics and bioavailability, which are crucial for its development as a drug candidate. Additionally, efforts are being made to explore its potential in other therapeutic areas such as neurodegenerative diseases and infectious diseases.
In conclusion, tert-butyl N-carbamate derivatives, particularly CAS No. 2228134-53-8, represent a fascinating intersection of chemistry and biology. With its unique structure and diverse applications, this compound continues to be a focal point for scientific innovation across multiple disciplines.
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